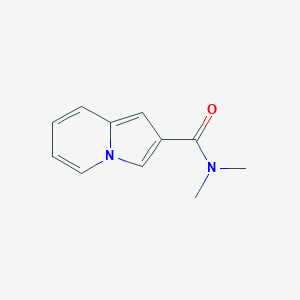

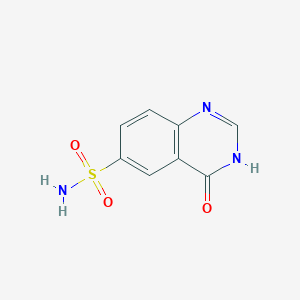

N,N-dimethylindolizine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethylindolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as carboxamides . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of indole carboxamides involves the formation of an amide bond with carboxylic acid substrates . The importance of carboxamides stems from their utility in the synthesis of peptides and lactams . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Molecular Structure Analysis

The molecular structure of “N,N-dimethylindolizine-2-carboxamide” is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethylindolizine-2-carboxamide” are primarily centered around the formation of amide bonds with carboxylic acid substrates . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- DNA-Intercalating Ligands as Antitumor Drugs : N,N-dimethylindolizine-2-carboxamide derivatives have been synthesized and evaluated for their potential as antitumor agents. Substituted phenazine-1-carboxamides, similar in structure to N,N-dimethylindolizine-2-carboxamide, were found to exhibit cytotoxicity against certain leukemia and carcinoma cells. This suggests their potential in cancer treatment (Rewcastle et al., 1987).

Cognitive Enhancement and Antihypoxic Activities

- Cognitive Enhancing Agents : N,N-dimethylindolizine-2-carboxamide derivatives have been screened for antiamnestic and antihypoxic activities. These compounds showed potential in reversing amnesia and protecting against hypoxia, indicating their potential in cognitive enhancement and treatment of hypoxia-related conditions (Ono et al., 1995).

Genetic Toxicology

- Genetic Toxicology of DNA Binding Antitumor Agents : Studies on the mutagenic properties of compounds structurally similar to N,N-dimethylindolizine-2-carboxamide reveal insights into their interaction with DNA and potential genetic toxicity. This research is crucial for understanding the safety profile of these compounds in clinical applications (Ferguson et al., 1990).

Corrosion Inhibition

- Carboxamide Ligands as Corrosion Inhibitors : Derivatives of N,N-dimethylindolizine-2-carboxamide have been studied for their potential as corrosion inhibitors in hydrochloric acid solution, indicating their application in materials science (Erami et al., 2019).

Chemotherapeutic Drug Analysis

- Electroanalytical Study of Dacarbazine : Analytical methods for determining the concentration of dacarbazine, a drug structurally related to N,N-dimethylindolizine-2-carboxamide, in biological samples have been developed. This work is significant for pharmacokinetic studies and therapeutic drug monitoring (Ordieres et al., 1987).

Synthesis and Pharmacology

- Synthesis of Functionalized Amino Acid Derivatives : Research on the synthesis of amino acid derivatives, including those related to N,N-dimethylindolizine-2-carboxamide, has shown promise in designing new anticancer agents. These compounds have been evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Wirkmechanismus

Target of Action

N,N-dimethylindolizine-2-carboxamide, a derivative of indole-2-carboxamides, has been found to have inhibitory properties against a variety of enzymes and proteins . The primary target of this compound is the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, by forming hydrogen bonds, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .

Biochemical Pathways

It is known that the inhibition of mmpl3 disrupts the normal functioning of mycobacterium tuberculosis

Pharmacokinetics

Indole derivatives are known to have unique inhibitory properties due to the presence of the carboxamide moiety . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of N,N-dimethylindolizine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . It also exhibits high selective activity towards M. tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .

Safety and Hazards

Zukünftige Richtungen

The future directions for “N,N-dimethylindolizine-2-carboxamide” involve further exploration of its potential in the synthesis of peptides, lactams, and more than 25% of familiar drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Eigenschaften

IUPAC Name |

N,N-dimethylindolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWPTJJJCXAJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN2C=CC=CC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylindolizine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)

![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)

![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)

![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)